molecular formula C22H29N3OS B2528840 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 450343-79-0

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No. B2528840
CAS RN: 450343-79-0
M. Wt: 383.55
InChI Key: LQJPQBQOFAJXQY-UHFFFAOYSA-N
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Description

The compound "3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, analgesic, antidepressant, and immunomodulating effects .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of various aminating agents with a suitable substrate in the presence of an acid catalyst. For instance, efficient synthesis of pyrazolopyrimidines has been achieved by treating 1H-pyrazol-5-yl-N,N-dimethylformamidine with cyanamide under acidic conditions . Similarly, the synthesis of N,N-disubstituted propanamides and propanamines from pyrazole precursors has been described, indicating the versatility of pyrazole chemistry in generating a wide array of functionalized compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further functionalized with various substituents. The presence of a cyclohexyl group, as in the case of the compound , can influence the molecular conformation and potentially the biological activity. X-ray diffraction studies of related compounds have revealed insights into the coordination and supramolecular interactions of pyrazole derivatives .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and condensation. The reactivity of these compounds is influenced by the nature of the substituents and the reaction conditions. For example, cyclohexylamine reacts differently with chloro-substituted pyrazole carbaldehydes depending on the aryl substituent, leading to different products . These reactions are crucial for the design and synthesis of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's pharmacokinetic profile and its suitability for drug development. The electronic polarization observed in some pyrazole compounds suggests potential reactivity and interactions with biological targets .

Scientific Research Applications

Antidepressant Potential

Research on compounds structurally related to 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide has identified potential antidepressant properties. For instance, a small series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, has shown promise as an antidepressant with reduced side effects. This compound was equipotent with imipramine in standard antidepressant assays but did not exhibit significant anticholinergic action or antagonize the antihypertensive effects of clonidine and guanethidine, suggesting a favorable profile for antidepressant efficacy (Bailey et al., 1985).

Antimicrobial and Anti-inflammatory Agents

A series of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, bearing an aryl sulfonate moiety, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds were prepared using multi-component cyclo-condensation reactions, demonstrating significant potential as antimicrobial and anti-inflammatory agents (Kendre et al., 2015).

Coordination Compounds and Ligand Behavior

New derivatives of 3-(pyrazol-1-yl)propanamide (PPA) and related ligands have been prepared, focusing on the coordination behavior with palladium(II) chloride. This research has provided insights into the structural properties and potential applications of such coordination compounds in various fields, including catalysis and material science (Palombo et al., 2019).

Synthesis of Structurally Diverse Libraries

The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions has allowed for the generation of a structurally diverse library of compounds. This methodology highlights the flexibility and utility of 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide related structures in synthesizing a wide range of biologically active molecules (Roman, 2013).

properties

IUPAC Name

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3OS/c1-15-7-6-10-20(16(15)2)25-22(18-13-27-14-19(18)24-25)23-21(26)12-11-17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJPQBQOFAJXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

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